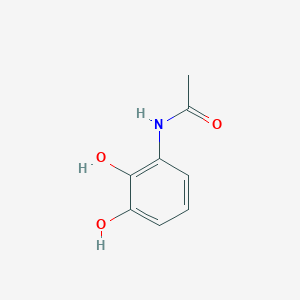![molecular formula C11H9NS B14346698 3-(Phenylsulfanyl)bicyclo[1.1.0]butane-1-carbonitrile CAS No. 91003-31-5](/img/structure/B14346698.png)
3-(Phenylsulfanyl)bicyclo[1.1.0]butane-1-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Phenylsulfanyl)bicyclo[110]butane-1-carbonitrile is a highly strained bicyclic compound that features a phenylsulfanyl group and a carbonitrile group attached to a bicyclo[110]butane core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Phenylsulfanyl)bicyclo[110]butane-1-carbonitrile typically involves the preparation of the bicyclo[11One common method involves the cyclopropanation of an appropriate unsaturated precursor, such as an olefin or alkyne, followed by functionalization of the resulting bicyclo[1.1.0]butane intermediate . Another approach involves the addition of bicyclo[1.1.0]butyl lithium to an electrophile .
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes such as palladium-catalyzed cross-coupling reactions on pre-formed bicyclo[1.1.0]butane intermediates These methods allow for the late-stage diversification of the bicyclo[11
Chemical Reactions Analysis
Types of Reactions
3-(Phenylsulfanyl)bicyclo[1.1.0]butane-1-carbonitrile undergoes a variety of chemical reactions, including:
Nucleophilic Addition: The strained bicyclic structure makes it susceptible to nucleophilic attack, leading to ring-opening reactions.
Electrophilic Addition: Electrophiles can add to the bicyclo[1.1.0]butane core, resulting in the formation of cyclobutanes or cyclobutenes.
Reduction: Reduction reactions can be used to modify the functional groups attached to the bicyclo[1.1.0]butane core.
Common Reagents and Conditions
Common reagents used in these reactions include nucleophiles such as organolithium compounds, electrophiles such as halogens, and reducing agents such as lithium aluminum hydride . Reaction conditions typically involve low temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions include various substituted cyclobutanes and cyclobutenes, which can be further functionalized for use in synthetic chemistry .
Scientific Research Applications
3-(Phenylsulfanyl)bicyclo[1.1.0]butane-1-carbonitrile has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-(Phenylsulfanyl)bicyclo[1.1.0]butane-1-carbonitrile involves the release of strain energy upon breaking the central C1-C3 bond of the bicyclo[1.1.0]butane core . This strain release drives various chemical reactions, including nucleophilic and electrophilic additions. The phenylsulfanyl and carbonitrile groups can also participate in these reactions, further enhancing the compound’s reactivity .
Comparison with Similar Compounds
Similar Compounds
Bicyclo[1.1.0]butane: The parent compound without the phenylsulfanyl and carbonitrile groups.
1-Azabicyclo[1.1.0]butane: An analog featuring a nitrogen atom at one bridgehead.
Bicyclo[1.1.1]pentane: A related compound with an additional carbon atom in the bicyclic core.
Uniqueness
3-(Phenylsulfanyl)bicyclo[11The combination of these functional groups with the highly strained bicyclo[1.1.0]butane core makes it a versatile and valuable compound in synthetic chemistry and beyond .
Properties
CAS No. |
91003-31-5 |
|---|---|
Molecular Formula |
C11H9NS |
Molecular Weight |
187.26 g/mol |
IUPAC Name |
3-phenylsulfanylbicyclo[1.1.0]butane-1-carbonitrile |
InChI |
InChI=1S/C11H9NS/c12-8-10-6-11(10,7-10)13-9-4-2-1-3-5-9/h1-5H,6-7H2 |
InChI Key |
FIWNAYPVWFESKO-UHFFFAOYSA-N |
Canonical SMILES |
C1C2(C1(C2)SC3=CC=CC=C3)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


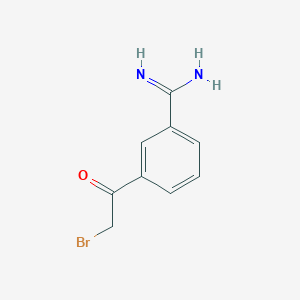
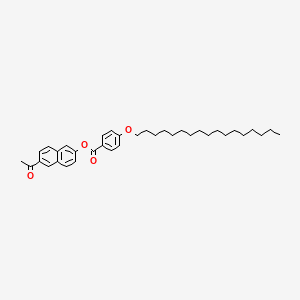
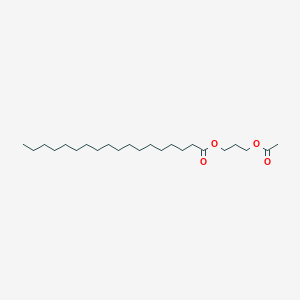
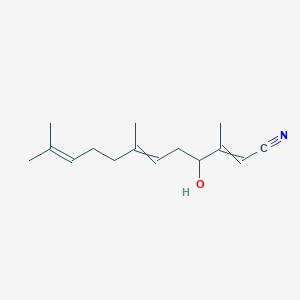
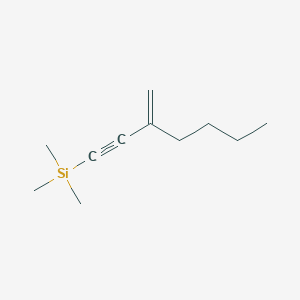
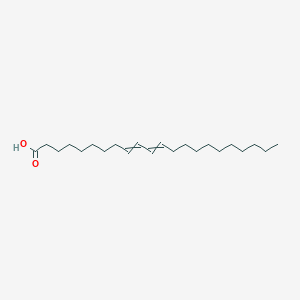
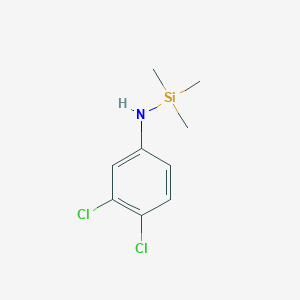

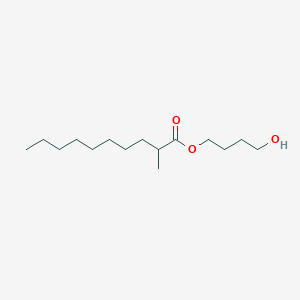
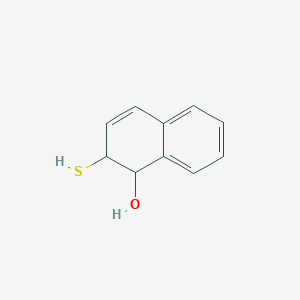
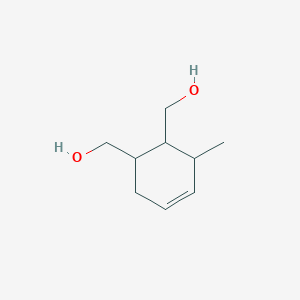
![3-(1-Iodoethylidene)-2,2-dimethylbicyclo[2.2.1]heptane](/img/structure/B14346706.png)

